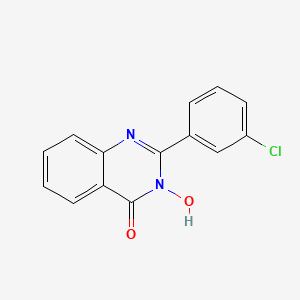

2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” belongs to the class of organic compounds known as quinazolinones . Quinazolinones are compounds containing a quinazolinone moiety, which is a bicyclic heterocycle made up of two benzene rings fused to a ring of imidazolidine .

Synthesis Analysis

While specific synthesis methods for “2-(3-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” are not available, similar compounds are often synthesized through condensation reactions . For example, N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

The molecular structure of similar compounds often includes hydrogen bond acceptors and donors, rotatable bonds, and a topological polar surface area . The presence of a chlorine atom can also influence the compound’s properties .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve condensation reactions . In some cases, these reactions may involve the use of 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a molecular weight, XLogP, and the number of Lipinski’s rules broken . The presence of a chlorine atom can also influence the compound’s properties .Aplicaciones Científicas De Investigación

- Quinazolinone derivatives have been investigated for their antimicrobial properties. This compound exhibits potential against both gram-positive and gram-negative bacteria, as well as fungi. Researchers have evaluated its efficacy against various strains, including Mycobacterium tuberculosis .

- Quinazolinones are known for their antitumor effects. This compound has been studied for its activity against human solid tumor cell lines. Its potential as a growth inhibitor for Chk1 kinase, a critical regulator in cancer cell survival, has also been explored .

- While specific studies on this compound’s antiviral activity are limited, quinazolinone derivatives have shown promise against HIV. Further investigations could reveal its potential as an anti-HIV agent .

- Quinazolinones, including this compound, exhibit anti-inflammatory properties. Their ability to modulate inflammatory pathways makes them interesting targets for drug development .

- Although not extensively studied, some quinazolinone derivatives have demonstrated anticonvulsant effects. Investigating this compound’s impact on seizure models could provide valuable insights .

- Quinazolinones often possess antioxidant capabilities. This compound’s ferric reducing antioxidant capacity suggests potential as a free radical scavenger .

Antimicrobial Activity

Anticancer Potential

Antiviral Properties

Anti-Inflammatory Effects

Anticonvulsant Activity

Free Radical Scavenging

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-5-3-4-9(8-10)13-16-12-7-2-1-6-11(12)14(18)17(13)19/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMZCSWBHPCINI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-3-hydroxyquinazolin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)

![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)

![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)

![Methyl{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine hydrochloride](/img/structure/B2511708.png)

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)